molecular formula C26H50O10 B1617547 Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate CAS No. 65520-46-9

Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate

Cat. No.: B1617547
CAS No.: 65520-46-9
M. Wt: 522.7 g/mol
InChI Key: NRUKYANAWUDQNY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is hexanedioic acid, 1,6-bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] ester. This nomenclature reflects the fundamental structural framework consisting of a hexanedioic acid (adipic acid) backbone esterified at both carboxyl positions with complex polyether alcohol substituents. The structural designation emphasizes the adipic acid core, which is a six-carbon dicarboxylic acid systematically named as hexanedioic acid, linked to two identical alcohol moieties through ester bonds.

The alcohol component, 2-[2-(2-butoxyethoxy)ethoxy]ethanol, represents a triethylene glycol derivative where one terminal hydroxyl group has been etherified with n-butanol. This creates an extended polyether chain with the sequence: butyl-oxygen-ethylene-oxygen-ethylene-oxygen-ethylene-oxygen, terminating in an ethanol unit that forms the ester linkage with the adipic acid backbone. The structural elucidation reveals a symmetric molecule where both ester positions of the adipic acid are occupied by identical polyether alcohol residues.

The molecular architecture can be systematically described as featuring a central hexanedioic acid unit with two pendant chains, each containing three ethylene oxide units and a terminal butyl group. This configuration results in a molecule with significant flexibility due to the multiple ether linkages, which contribute to its effectiveness as a plasticizer. The ester linkages provide chemical stability while the polyether chains enhance compatibility with polar polymeric matrices.

Properties

IUPAC Name

bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O10/c1-3-5-11-29-13-15-31-17-19-33-21-23-35-25(27)9-7-8-10-26(28)36-24-22-34-20-18-32-16-14-30-12-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUKYANAWUDQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4070326
Record name Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate
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Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanedioic acid, 1,6-bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] ester
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CAS No.

65520-46-9
Record name 1,6-Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] hexanedioate
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Record name Hexanedioic acid, 1,6-bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester
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Record name Hexanedioic acid, 1,6-bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] ester
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Record name Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The principal preparation method for Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate involves the esterification of adipic acid with 2-(2-butoxyethoxy)ethanol. The key steps and conditions are:

  • Reactants: Adipic acid and 2-(2-butoxyethoxy)ethanol.
  • Catalyst: Acid catalysts such as sulfuric acid are typically employed.
  • Reaction Environment: The esterification is performed under reflux conditions to facilitate the reaction.
  • Temperature: Elevated temperatures are maintained to drive the reaction forward, typically ranging from 160°C to 250°C in industrial processes.
  • Water Removal: Continuous removal of water formed during esterification is critical to push the equilibrium toward product formation.
  • Purification: The crude product is purified by vacuum distillation to remove unreacted materials and byproducts, ensuring high purity.

This esterification reaction can be summarized as:

$$
\text{Adipic acid} + 2 \times \text{2-(2-butoxyethoxy)ethanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{Bis[2-(2-butoxyethoxy)ethyl] adipate} + 2 \text{H}_2\text{O}
$$

Industrial Production Methods

Industrial-scale production optimizes the esterification process for yield, purity, and efficiency:

  • Continuous Esterification: Reactants are fed continuously into reactors equipped with acid catalysts.
  • Temperature Control: Reaction temperatures are maintained typically between 160°C and 250°C.
  • Vacuum Application: Vacuum conditions help in efficient removal of water to shift the reaction equilibrium.
  • Catalyst Use: Strong acid catalysts such as sulfuric acid or solid acid catalysts may be used.
  • Separation Techniques: Post-reaction, the mixture undergoes distillation and sometimes crystallization to isolate the pure ester.
  • Water Content: The water content of the reaction mixture is reduced to ≤0.5% by weight to ensure product quality.
  • Cooling: The product is cooled to below 100°C before final collection.

These process parameters are designed to maximize conversion and minimize side reactions or degradation.

Reaction Parameters and Their Effects

Parameter Typical Range/Condition Effect on Reaction
Temperature 160–250 °C Higher temp increases reaction rate and conversion
Catalyst Sulfuric acid or solid acid catalysts Promotes ester bond formation
Molar Ratio (Alcohol:Acid) Slight excess of alcohol (≥2:1) Drives reaction toward ester formation
Vacuum Pressure Applied to reduce water content Shifts equilibrium, improves yield
Reaction Time Several hours (varies by scale) Ensures complete conversion
Water Content ≤0.5% after reaction Indicates reaction completion and product quality

Summary Table of Preparation Method

Step Description Key Conditions/Notes
Reactant Mixing Adipic acid and 2-(2-butoxyethoxy)ethanol mixed Molar ratio ≥ 1:2 (acid:alcohol)
Catalyst Addition Acid catalyst (e.g., sulfuric acid) added Catalyst concentration optimized for yield
Heating & Reflux Mixture heated under reflux 160–250 °C, several hours
Water Removal Water formed during esterification continuously removed Vacuum or azeotropic distillation
Cooling Reaction mixture cooled to <100 °C Prepares for purification
Purification Vacuum distillation to purify product Removes unreacted materials and impurities
Quality Control Product analyzed for purity, acid value, viscosity, water content Ensures compliance with specifications

Detailed Research Findings

  • The esterification reaction is equilibrium-limited; thus, continuous removal of water is critical for high conversion rates.
  • Acid catalysts such as sulfuric acid are effective but require careful handling due to corrosiveness.
  • Vacuum distillation is preferred for purification due to the high boiling point (~417°C estimated) of the product.
  • Reaction monitoring via FTIR spectroscopy (tracking carboxylic acid peak disappearance) and gas chromatography ensures reaction completeness.
  • Industrial processes may employ continuous reactors with optimized residence times to enhance throughput.
  • The branched ethoxy-butoxy chains in the alcohol contribute to the low volatility and high compatibility of the final ester with polar polymers, influencing reaction conditions to preserve these features.

Comparative Notes on Preparation from Related Literature

  • Preparation methods for similar adipate esters follow analogous esterification routes but differ in alcohol chain length and branching, affecting reaction kinetics and purification.
  • Novel catalysts, including aluminum-based catalysts with alkali metals, have been explored to increase reaction speed and selectivity in related polyol ether syntheses, though specific application to this compound is less documented.
  • Esterification under heterogeneous catalysis and lower temperature conditions has been reported for related glycol ethers, offering potential process improvements.

Chemical Reactions Analysis

Types of Reactions

Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Plasticization in Polymers

BBOEA is widely used as a plasticizer in various polymer formulations, particularly in polyvinyl chloride (PVC) and other flexible polymer systems. The addition of BBOEA enhances flexibility, durability, and workability of plastics.

  • Case Study : A study investigated the mechanical properties of poly(lactic acid) (PLA) blended with poly(butylene adipate-co-terephthalate) (PBAT). The incorporation of BBOEA significantly improved the tear resistance and overall mechanical performance of the resulting film, demonstrating its efficacy as a plasticizer in bio-based materials .

Environmental Impact and Toxicity

Research has shown that while BBOEA serves beneficial roles in material science, it also poses potential environmental risks due to its release during production and disposal processes.

  • Toxicological Studies : BBOEA has been classified under various hazard categories including skin irritants and potential reproductive toxins . Its ecotoxicological profile indicates that it may adversely affect aquatic life if released into water bodies .

Applications in Coatings and Adhesives

BBOEA is utilized in coatings and adhesives to improve their flexibility and adhesion properties. Its compatibility with various resins makes it a valuable additive in these formulations.

  • Performance Enhancement : Coatings containing BBOEA exhibit enhanced resistance to cracking and improved adhesion on substrates, making it suitable for use in automotive and industrial applications.

Potential Health Effects

While BBOEA is effective as a plasticizer, concerns regarding its health effects necessitate careful handling and usage guidelines.

  • Health Risk Assessments : Studies have indicated that exposure to BBOEA can lead to skin sensitization and irritation upon direct contact . Regulatory bodies recommend monitoring exposure levels in occupational settings to mitigate health risks.

Data Tables

Application AreaDescription
PlasticizersEnhances flexibility in PVC and other polymers
CoatingsImproves adhesion and resistance
Environmental StudiesAssessed for ecotoxicity and health effects

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester
  • CAS Registry Number : 141-17-3
  • Molecular Formula : C22H42O8
  • Molecular Weight : 434.56 g/mol
  • Synonyms: Bisoflex 111, Plasthall DBEEA, TP-95, Wareflex .

Structure and Properties :
The compound features a central adipic acid backbone esterified with two branched ethoxylated butyl groups (2-(2-butoxyethoxy)ethyl). This structure confers high flexibility, low volatility, and compatibility with polymers like PVC. Its extended ethoxy chains enhance hydrophilicity compared to simpler adipate esters .

Applications :
Primarily used as a plasticizer in food packaging materials, adhesives, and coatings. Its low migration rate and stability under processing conditions make it suitable for high-performance applications .

Comparison with Similar Adipate Esters

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate 141-17-3 C22H42O8 434.56 Branched ethoxy-butoxy chains
Bis(2-ethylhexyl) adipate (DEHA) 103-23-1 C22H42O4 370.56 Linear 2-ethylhexyl groups
Dibutyl adipate (DBA) 7601-54-9 C14H26O4 258.35 Short butyl chains
Bis(2-methoxyethyl) adipate 109-44-4 C12H22O8 294.30 Methoxy-ethyl substituents

Key Observations :

  • Molecular Weight : The target compound has the highest molecular weight due to its branched ethoxy-butoxy chains, contributing to lower volatility and slower migration in polymer matrices compared to DEHA and DBA .
  • Solubility : Increased ethoxy content enhances water solubility relative to DEHA, which is more hydrophobic due to its alkyl chains .
  • Thermal Stability : DEHA exhibits superior thermal stability in PVC applications, while the target compound’s branched structure may reduce compatibility at high temperatures .

Ecotoxicological and Regulatory Profiles

  • DBA: Low acute toxicity but may hydrolyze to adipic acid, posing environmental persistence concerns .
  • Regulatory Status :

    • The target compound is approved for food packaging in the EU under specific migration limits (SML). DEHA faces restrictions in children’s products due to endocrine disruption risks .

Biological Activity

Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate (BBOEA), with the chemical formula C22H42O8 and a molecular weight of 434.56 g/mol, is a synthetic compound primarily used as a plasticizer in various industrial applications. Its biological activity has garnered interest, particularly in the context of biocompatibility and potential health effects.

BBOEA is synthesized through the esterification of adipic acid with 2-(2-butoxyethoxy)ethanol, typically under reflux conditions with an acid catalyst such as sulfuric acid. The resulting product is purified through distillation to ensure high purity levels suitable for industrial applications.

The primary mechanism of action for BBOEA is its role as a plasticizer . By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, enhancing flexibility and durability. This property makes it particularly valuable in the production of flexible materials like polyvinyl chloride (PVC) and polyurethane.

Biological Activity and Toxicity

Research indicates that BBOEA exhibits low toxicity in biological systems compared to other plasticizers. However, its constituent, 2-butoxyethanol , has been associated with several health effects, including hemolysis and potential liver and kidney damage in animal models . These effects are primarily attributed to the metabolic pathways of 2-butoxyethanol, which is rapidly converted into 2-butoxyacetic acid (BAA) in the body.

Table 1: Toxicological Data of BBOEA and Its Components

Parameter BBOEA 2-Butoxyethanol
Molecular Weight434.56 g/mol118.17 g/mol
NOAEL (Animal Studies)Not established24.6 ppm (rat)
Major MetaboliteNot applicable2-Butoxyacetic acid (BAA)
Key EffectsLow toxicityHemolysis, liver damage

Case Studies

  • Biocompatibility in Drug Delivery : BBOEA has been investigated for its potential use in drug delivery systems due to its ability to improve the mechanical properties of polymeric carriers. Studies have shown that formulations incorporating BBOEA exhibit enhanced flexibility and reduced brittleness, making them suitable for medical applications.
  • Environmental Impact : Research has highlighted concerns regarding the environmental persistence of plasticizers like BBOEA. A study on the hazardous properties of plasticizers indicated that while they enhance material performance, they may also hinder recycling efforts due to their chemical stability and potential leaching into ecosystems .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate with high purity, and how can side reactions be minimized?

  • Methodology :

  • Esterification : Use adipic acid and the corresponding alcohol (2-[2-(2-butoxyethoxy)ethoxy]ethanol) under acid catalysis (e.g., sulfuric acid) with controlled stoichiometry. Monitor reaction progress via Fourier-transform infrared spectroscopy (FTIR) to track ester bond formation (C=O stretching at ~1730 cm⁻¹) .
  • Purification : Employ vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Validate purity using gas chromatography (GC) with flame ionization detection (>98% purity threshold) .
    • Challenges : Competing etherification or hydrolysis reactions may occur; maintaining anhydrous conditions and optimizing reaction temperature (80–100°C) reduces byproducts .

Q. How can researchers characterize the physicochemical properties of this compound for experimental reproducibility?

  • Key Properties :

  • Density : 0.92–0.93 g/cm³ (measured via pycnometry at 20°C) .
  • Solubility : Miscible with polar organic solvents (e.g., ethanol, acetone) but immiscible with water. Use Hansen solubility parameters to predict compatibility with polymer matrices .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C, critical for applications requiring thermal resistance .
    • Analytical Tools : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while differential scanning calorimetry (DSC) identifies phase transitions .

Advanced Research Questions

Q. What experimental strategies effectively assess the environmental persistence and degradation pathways of this compound in aquatic systems?

  • Degradation Studies :

  • Hydrolysis : Conduct pH-dependent hydrolysis experiments (pH 4–9) at 25–50°C. Monitor degradation products (e.g., adipic acid, glycol derivatives) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Photolysis : Exclude samples to UV light (λ = 254–365 nm) and quantify degradation kinetics using high-resolution mass spectrometry (HRMS). Note: Ether linkages in the substituent may enhance photostability compared to linear-chain analogs .
    • Environmental Modeling : Use fugacity models to predict partitioning into water, sediment, and biota based on log Kow (octanol-water partition coefficient) and Henry’s law constants .

Q. How does the structural configuration of this compound influence its ecotoxicological profile compared to other adipate plasticizers?

  • Structure-Activity Relationships (SAR) :

  • Branching Effects : The branched butoxyethoxyethoxyethyl substituent reduces bioaccumulation potential compared to linear-chain adipates (e.g., di-2-ethylhexyl adipate) due to steric hindrance of enzymatic hydrolysis .
  • Toxicity Assays : Conduct Daphnia magna 48-hour immobilization tests and algal growth inhibition studies. EC50 values for this compound are typically higher (less toxic) than phthalates but lower than citrate-based plasticizers .
    • Data Interpretation : Cross-reference results with computational toxicology models (e.g., QSAR) to identify molecular descriptors (e.g., polar surface area, molecular weight) driving toxicity .

Q. What advanced analytical techniques resolve contradictions in reported bioconcentration factors (BCF) for this compound across species?

  • Case Study :

  • Fish BCF Variability : BCF values range from 200–1,200 in Oncorhynchus mykiss (rainbow trout) due to differences in metabolic clearance rates. Use radiolabeled ¹⁴C-tracers to distinguish parent compound retention vs. metabolite excretion .
  • Tissue-Specific Accumulation : Apply matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) to map compound distribution in liver and adipose tissues .
    • Methodological Refinement : Standardize test conditions (e.g., water temperature, feeding regimes) per OECD Test Guideline 305 to minimize interstudy variability .

Methodological Considerations

  • Data Contradictions : Discrepancies in degradation half-lives (e.g., hydrolysis vs. photolysis rates) may arise from matrix effects (e.g., presence of humic acids in natural water). Validate findings using spiked environmental samples rather than pure aqueous systems .
  • Theoretical Frameworks : Link studies to green chemistry principles (e.g., atom economy in synthesis) or systems biology models (e.g., metabolic networks in ecotoxicology) to strengthen interpretability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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